molecular formula C8H8N2O B1593215 6-methyl-1H-indazol-5-ol CAS No. 478832-60-9

6-methyl-1H-indazol-5-ol

Cat. No. B1593215
Key on ui cas rn: 478832-60-9
M. Wt: 148.16 g/mol
InChI Key: NTOBXXNRFCWTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07199147B2

Procedure details

A 2M-aqueous lithium hydroxide solution (1.46 ml, 2.93 mmol) was added dropwise to a solution of 1-acetyl-6-methyl-1H-indazol-5-yl acetate (340 mg, 1.46 mmol) in a mixture of methanol (2.0 ml) and tetrahydrofuran (1.0 ml) at room temperature. After 1 hour, the reaction mixture was adjusted to pH 4 with a 0.5M-aqueous potassium hydrogensulfate solution. The resulting solution was poured into water (50 ml) and extracted with ethyl acetate (30 ml×3), and the extract solution was dried over anhydrous magnesium sulfate. The extract solution dried was concentrated under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain 6-methyl-1H-indazol-5-ol (199 mg, 92%).
Quantity
1.46 mL
Type
reactant
Reaction Step One
Name
1-acetyl-6-methyl-1H-indazol-5-yl acetate
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Li+].C([O:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][C:15]=1[CH3:16])[N:12](C(=O)C)[N:11]=[CH:10]2)(=O)C.S([O-])(O)(=O)=O.[K+].O>CO.O1CCCC1>[CH3:16][C:15]1[CH:14]=[C:13]2[C:9]([CH:10]=[N:11][NH:12]2)=[CH:8][C:7]=1[OH:6] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.46 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
1-acetyl-6-methyl-1H-indazol-5-yl acetate
Quantity
340 mg
Type
reactant
Smiles
C(C)(=O)OC=1C=C2C=NN(C2=CC1C)C(C)=O
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[K+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (30 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract solution was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The extract solution dried
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C=C2C=NNC2=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 199 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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